molecular formula C11H11ClFNO B12362231 4-(3-Chloro-5-fluorophenyl)piperidin-2-one

4-(3-Chloro-5-fluorophenyl)piperidin-2-one

Cat. No.: B12362231
M. Wt: 227.66 g/mol
InChI Key: AWXMPBKTKLEEDQ-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluoroaniline and piperidin-2-one.

    Formation of Intermediate: The 3-chloro-5-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidinone derivatives, while substitution reactions can produce a variety of substituted piperidinones.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)piperidin-2-one: Lacks the fluorine atom, which may affect its chemical and biological properties.

    4-(3-Fluorophenyl)piperidin-2-one:

    4-(3-Chloro-5-methylphenyl)piperidin-2-one: Contains a methyl group instead of fluorine, resulting in distinct properties.

Uniqueness

4-(3-Chloro-5-fluorophenyl)piperidin-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination can influence its reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

4-(3-chloro-5-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h3-4,6-7H,1-2,5H2,(H,14,15)

InChI Key

AWXMPBKTKLEEDQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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